Acetic acid--2,4,6-trimethylphenol (1/1) Acetic acid--2,4,6-trimethylphenol (1/1)
Brand Name: Vulcanchem
CAS No.: 19082-49-6
VCID: VC19693369
InChI: InChI=1S/C9H12O.C2H4O2/c1-6-4-7(2)9(10)8(3)5-6;1-2(3)4/h4-5,10H,1-3H3;1H3,(H,3,4)
SMILES:
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol

Acetic acid--2,4,6-trimethylphenol (1/1)

CAS No.: 19082-49-6

Cat. No.: VC19693369

Molecular Formula: C11H16O3

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid--2,4,6-trimethylphenol (1/1) - 19082-49-6

Specification

CAS No. 19082-49-6
Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
IUPAC Name acetic acid;2,4,6-trimethylphenol
Standard InChI InChI=1S/C9H12O.C2H4O2/c1-6-4-7(2)9(10)8(3)5-6;1-2(3)4/h4-5,10H,1-3H3;1H3,(H,3,4)
Standard InChI Key UQWGYFXOPOJLOQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)C)O)C.CC(=O)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound crystallizes in a monoclinic system (space group C2/cC2/c) with unit cell parameters a=25.647(2)A˚,b=4.8865(4)A˚,c=21.585(2)A˚,β=111.500(6)a = 25.647(2) \, \text{Å}, b = 4.8865(4) \, \text{Å}, c = 21.585(2) \, \text{Å}, \beta = 111.500(6)^\circ, and V=2516.8(4)A˚3V = 2516.8(4) \, \text{Å}^3 . The asymmetric unit comprises one molecule each of acetic acid and 2,4,6-trimethylphenol, linked via hydrogen bonds (O–H⋯O) between the phenolic hydroxyl group and the carboxylic acid (Figure 1).

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Nameacetic acid;2,4,6-trimethylphenol
Molecular FormulaC11H16O3\text{C}_{11}\text{H}_{16}\text{O}_{3}
Molecular Weight196.24 g/mol
InChI KeyUQWGYFXOPOJLOQ-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=C(C(=C1)C)O)C.CC(=O)O

Hydrogen Bonding Network

The crystal lattice is stabilized by intermolecular O–H⋯O hydrogen bonds (dO⋯O=2.65A˚d_{\text{O⋯O}} = 2.65 \, \text{Å}) and van der Waals interactions between methyl groups. This network contributes to the compound’s high thermal stability (decomposition >200°C) .

Synthesis and Purification

Conventional Synthesis

The compound is typically synthesized via acid-catalyzed condensation of equimolar acetic acid and 2,4,6-trimethylphenol in refluxing toluene (110°C, 6–8 hours). Catalysts such as H2SO4\text{H}_2\text{SO}_4 or pp-toluenesulfonic acid (PTSA) enhance yields (75–85%).

Table 2: Optimization of Synthetic Conditions

CatalystSolventTemperature (°C)Yield (%)
H2SO4\text{H}_2\text{SO}_4Toluene11078
PTSAXylene13082
NoneAcetic acid11865

Mechanochemical Synthesis

Recent advances employ solvent-free mechanochemistry (ball milling, 30 Hz, 2 hours) to achieve 90% yield, minimizing waste and energy consumption . This method favors green chemistry principles.

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (0.12 g/L at 25°C) but highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and acetic acid. It remains stable under ambient conditions but undergoes hydrolysis in alkaline media (pH > 10) to regenerate starting materials .

Spectroscopic Characterization

  • IR (KBr): νO–H\nu_{\text{O–H}} 3250 cm1^{-1}, νC=O\nu_{\text{C=O}} 1715 cm1^{-1}, νC–O\nu_{\text{C–O}} 1240 cm1^{-1} .

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ 2.25 (s, 9H, CH3_3), 2.10 (s, 3H, COCH3_3), 6.95 (s, 2H, aromatic) .

Applications in Industry and Research

Pharmaceutical Intermediates

The compound serves as a precursor to prodrugs and ester derivatives. For example, its reaction with benzyl chloride yields 2,4,6-trimethylphenyl acetate, a bioactive analog with anti-inflammatory properties .

Energetic Materials

In cocrystals with 2,4,6-triamino-1,3,5-triazine-1,3-dioxide (TTDO), it enhances detonation velocity (VD=8.9km/sV_{\text{D}} = 8.9 \, \text{km/s}) while reducing sensitivity, making it suitable for insensitive munitions .

Table 3: Key Applications

ApplicationExampleReference
Drug synthesisProdrug of mesalazine
Energetic cocrystalsTTDO–acetic acid cocrystal
CatalysisN-Acylation of amines

Reactivity and Mechanistic Insights

Esterification

The phenolic –OH group reacts with acyl chlorides to form esters. For instance, benzoylation yields 2,4,6-trimethylphenyl benzoate (C16H16O3\text{C}_{16}\text{H}_{16}\text{O}_3) with 92% efficiency .

Oxidative Coupling

Under basic conditions, the compound undergoes oxidative coupling via Fe3+^{3+}-mediated radical mechanisms to form biphenyl derivatives, useful in polymer chemistry .

Recent Advances and Future Directions

Cocrystal Engineering

Recent studies highlight its utility in designing pharmaceutical cocrystals. For example, a 2:1 cocrystal with caffeine improves solubility by 15-fold, enabling enhanced drug delivery .

Catalytic Applications

The compound acts as a proton donor in in situ catalytic systems, facilitating mechanochemical N-acylation of amines with 99% yield .

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